molecular formula C15H15NO4S B15250549 Methyl 2-phenyl-2-(phenylsulfonamido)acetate

Methyl 2-phenyl-2-(phenylsulfonamido)acetate

Cat. No.: B15250549
M. Wt: 305.4 g/mol
InChI Key: KCLVKOJKMGVKEF-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-2-(phenylsulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenyl-2-(phenylsulfonamido)acetate typically involves the reaction of phenylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with methyl 2-bromo-2-phenylacetate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(phenylsulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-phenyl-2-(phenylsulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-phenyl-2-(phenylsulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with potential anti-inflammatory properties.

    3-Methyl-2-(phenylsulfonamido)butanoic Acid: A sulfonamide ligand used in metal complexation studies.

Uniqueness

Methyl 2-phenyl-2-(phenylsulfonamido)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ester and sulfonamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 2-(benzenesulfonamido)-2-phenylacetate

InChI

InChI=1S/C15H15NO4S/c1-20-15(17)14(12-8-4-2-5-9-12)16-21(18,19)13-10-6-3-7-11-13/h2-11,14,16H,1H3

InChI Key

KCLVKOJKMGVKEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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